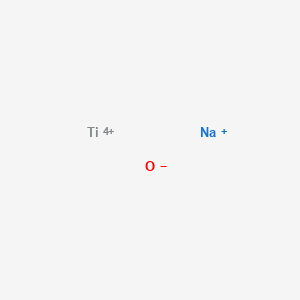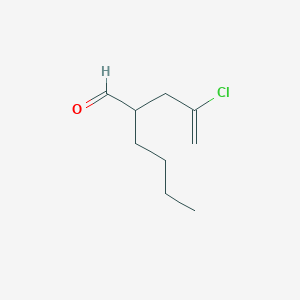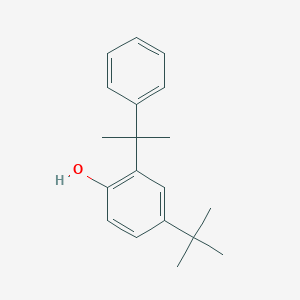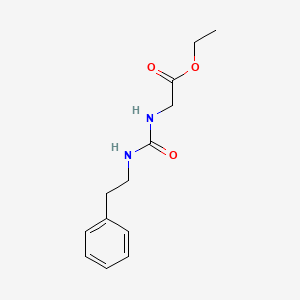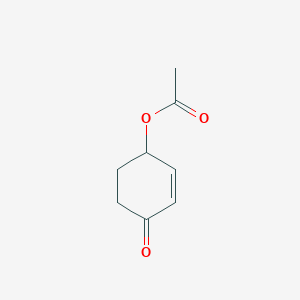
4-Oxocyclohex-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and an acetate ester at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with acetic anhydride to form the desired product.
Another method involves the use of ethyl acetoacetate and cyclohexanone in a Claisen condensation reaction, followed by esterification with acetic anhydride. This method provides a straightforward route to the compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetate.
Wissenschaftliche Forschungsanwendungen
4-Oxocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an acetate group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
4-Oxocyclohex-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an acetate ester makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
50557-37-4 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(4-oxocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2,4,8H,3,5H2,1H3 |
InChI-Schlüssel |
KBIDPOQYMJNQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


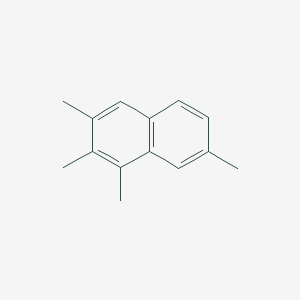
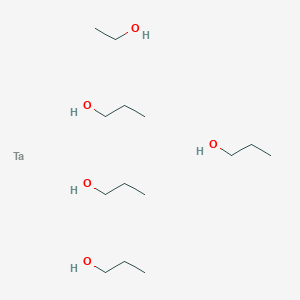
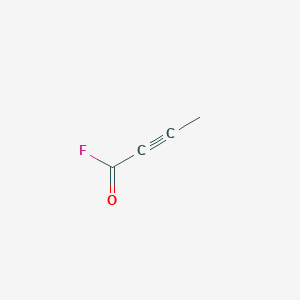
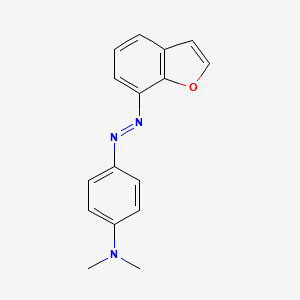
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)

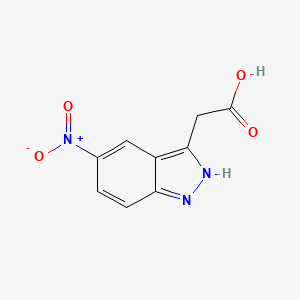
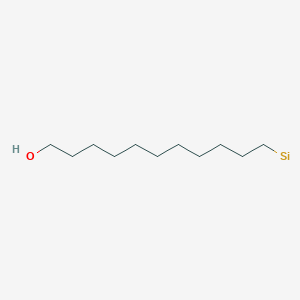
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
